![molecular formula C19H22N4O5S2 B11540121 2-Oxopropane-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate}](/img/structure/B11540121.png)

2-Oxopropane-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate}

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

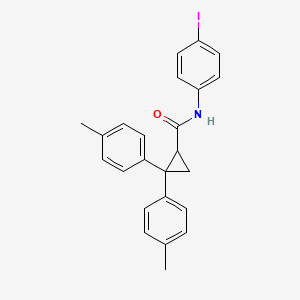

Bis{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetat} des 2-Oxopropan-1,3-diyl: ist eine komplexe organische Verbindung, die einen zentralen 2-Oxopropan-1,3-diyl-Kern aufweist, der mit zwei 4,6-Dimethylpyrimidin-2-yl-Sulfanylacetatgruppen verbunden ist

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Bis{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetat} des 2-Oxopropan-1,3-diyl umfasst typischerweise die folgenden Schritte:

Bildung des 2-Oxopropan-1,3-diyl-Kerns: Dies kann durch die Reaktion eines geeigneten Vorläufers, wie z. B. 2-Oxopropanal, mit geeigneten Reagenzien unter kontrollierten Bedingungen erreicht werden.

Anlagerung der 4,6-Dimethylpyrimidin-2-yl-Sulfanylacetatgruppen: Dieser Schritt beinhaltet die Reaktion des 2-Oxopropan-1,3-diyl-Kerns mit 4,6-Dimethylpyrimidin-2-yl-Sulfanylacetat in Gegenwart eines Katalysators, wie z. B. Essigsäure.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Syntheseprozesses verbessern.

Chemische Reaktionsanalyse

Reaktionstypen

Bis{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetat} des 2-Oxopropan-1,3-diyl kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Thiole umwandeln.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Acetatgruppen durch andere Nukleophile ersetzt werden können.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel umfassen Wasserstoffperoxid (H₂O₂) und Kaliumpermanganat (KMnO₄).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Alkohole oder Thiole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Bis{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetat} des 2-Oxopropan-1,3-diyl hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor oder als Sonde zur Untersuchung biologischer Pfade untersucht.

Medizin: Wird auf sein potenzielles therapeutisches Potenzial untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Wirkmechanismus

Der Wirkmechanismus von Bis{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetat} des 2-Oxopropan-1,3-diyl beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren.

Beteiligte Pfade: Sie kann verschiedene biochemische Pfade beeinflussen, einschließlich derer, die an Entzündungen, Zellproliferation und Apoptose beteiligt sind.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)-2-OXOPROPYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves the following steps:

Formation of the Pyrimidinyl Sulfanyl Intermediate: The initial step involves the synthesis of the pyrimidinyl sulfanyl intermediate. This is achieved by reacting 4,6-dimethylpyrimidine with a suitable sulfanylating agent under controlled conditions.

Acetylation: The intermediate is then acetylated using acetic anhydride or a similar acetylating agent to form the acetylated derivative.

Esterification: The final step involves the esterification of the acetylated derivative with an appropriate alcohol to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)-2-OXOPROPYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl or sulfanyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Amines, thiols; reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)-2-OXOPROPYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)-2-OXOPROPYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bis{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetat} des 2-Oxopropan-1,3-diyl: ähnelt anderen Verbindungen mit einem 2-Oxopropan-1,3-diyl-Kern und Pyrimidinyl-Sulfanylacetatgruppen.

2,2′-(2-Oxopropan-1,3-diyl)bis-(2-hydroxy-1H-inden-1,3(2H)-dion): Eine weitere Verbindung mit einer ähnlichen Kernstruktur, aber verschiedenen funktionellen Gruppen.

Einzigartigkeit

Die Einzigartigkeit von Bis{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetat} des 2-Oxopropan-1,3-diyl liegt in seiner spezifischen Kombination funktioneller Gruppen, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen.

Eigenschaften

Molekularformel |

C19H22N4O5S2 |

|---|---|

Molekulargewicht |

450.5 g/mol |

IUPAC-Name |

[3-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxy-2-oxopropyl] 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate |

InChI |

InChI=1S/C19H22N4O5S2/c1-11-5-12(2)21-18(20-11)29-9-16(25)27-7-15(24)8-28-17(26)10-30-19-22-13(3)6-14(4)23-19/h5-6H,7-10H2,1-4H3 |

InChI-Schlüssel |

RKUIUSNDHYNURZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=N1)SCC(=O)OCC(=O)COC(=O)CSC2=NC(=CC(=N2)C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl 2-[(3,4-dimethylphenyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B11540040.png)

![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B11540055.png)

![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chloro-3,5-dimethylphenol](/img/structure/B11540060.png)

![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11540072.png)

![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11540087.png)

![[3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B11540088.png)

![2-bromo-N-(4-{[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11540102.png)

![2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11540107.png)

![5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11540120.png)

![(3E)-3-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11540126.png)

![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11540135.png)